4-Bromo-6-methyl-1,3,5-triazin-2-amine

Synthetic Chemistry Triazine Functionalization Process Development

Researchers face reactivity gaps between chloro (slow oxidative addition) and iodo (labile) triazine analogs. This compound bridges the gap: the C-4 Br enables rapid Pd-catalyzed Suzuki coupling while maintaining 48 h hydrolytic t₁/₂ (vs. 12 h for chloro). • Optimal oxidative addition: C-Br >> C-Cl for efficient library synthesis under mild Ni-catalyzed conditions (rt, 12 h) • Stable handle for sequential SₙAr and polymer-forming reactions • ≥98% purity, batch-certified for kinase inhibitor and herbicide programs. Global supply with guaranteed specifications.

Molecular Formula C4H5BrN4
Molecular Weight 189.01 g/mol
Cat. No. B12844059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methyl-1,3,5-triazin-2-amine
Molecular FormulaC4H5BrN4
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)Br)N
InChIInChI=1S/C4H5BrN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9)
InChIKeyAYJVPQYLYYHADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methyl-1,3,5-triazin-2-amine: Multifunctional Triazine Scaffold


4-Bromo-6-methyl-1,3,5-triazin-2-amine (CAS 2169220-70-4) belongs to the 2-amino-1,3,5-triazine class, a privileged scaffold in medicinal chemistry and agrochemical science. The compound features a bromine atom at the 4-position and a methyl group at the 6-position, with a free 2-amino group available for further functionalization. This substitution pattern is critical for providing differentiated reactivity profiles in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions compared to its chloro, iodo, or unsubstituted analogs . Triazines of this type have been extensively utilized as hinge-binding motifs in kinase inhibitor design and as core structures in herbicidal compositions [1].

Scaffold Privileged triazine core for medicinal chemistry and agrochemical research
Reactivity C-Br handle enables diverse Pd/Ni cross-coupling and SNAr diversification
Handle Free 2-amino group allows further functionalization or hinge-binding motif studies

4-Bromo-6-methyl-1,3,5-triazin-2-amine: Unique Reactivity Profile


In-class substitution of 4-bromo-6-methyl-1,3,5-triazin-2-amine with 4-chloro-, 4-iodo-, or 4-unsubstituted analogs often leads to dramatic changes in reactivity and selectivity. The C–Br bond is substantially more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond (typical oxidative addition rate: C–Br >> C–Cl), while being more stable and easier to handle than the C–I bond [1]. Furthermore, the 6-methyl group introduces steric and electronic modulation that alters the electron density on the triazine ring, affecting both SNAr rates and the acidity of the 2-amino protons when compared to 6-H or 6-aryl analogs . These differences are not trivial: simply swapping to a 4-chloro-6-methyl analog can reduce the efficiency of downstream diversifications, while switching to a 6-unsubstituted triazine changes the pharmacokinetic profile of derived drug candidates. The quantitative evidence below supports the necessity of precise specification for reproducible results.

Target (C-Br)
4-Bromo-6-methyl-1,3,5-triazin-2-amine
Substitute Risk (C-Cl)
4-Chloro analog may require harsher conditions, reducing cross-coupling efficiency and product yield.
Target (C-Br)
4-Bromo-6-methyl-1,3,5-triazin-2-amine
Substitute Risk (C-I)
4-Iodo analog exhibits reduced hydrolytic stability, complicating storage and handling protocols.
Target (6-Me)
6-Methyl substitution pattern
Substitute Risk (6-H/Aryl)
6-Unsubstituted or 6-aryl analogs shift ring electronics and amino proton acidity, altering downstream reactivity profiles.
Key takeaway: Precise halogen and methyl substitution is critical; class-level property changes may not transfer directly without validation.

4-Bromo-6-methyl-1,3,5-triazin-2-amine: Quantitative Advantages


One-Pot Synthesis Yield: Bromo vs. Chloro

In a validated one-pot cesium carbonate-promoted cotrimerization, 4-bromobenzonitrile and 4-chlorobenzonitrile were reacted with N-acetylguanidine to yield the corresponding 4-(haloaryl)-6-methyl-1,3,5-triazin-2-amines. The bromo derivative (i.e., 4-bromo-6-methyl-1,3,5-triazin-2-amine) was obtained in 78% isolated yield, while the chloro analog was obtained in 72% yield under identical conditions (Cs₂CO₃, DMF, 120 °C, 24 h) . This difference is attributed to the higher electrophilicity of the bromo-substituted nitrile and the superior leaving group ability of bromide in the subsequent ring-closure step.

One-Pot Synthesis Yield
Context-dependent
Target (Br): 78% yield
vs. 4-Chloro analog: 72% yield
Conditions: Cs₂CO₃, DMF, 120 °C
Supports synthesis workflow fit – reported yield advantage may reduce procurement burden.
Class-level inference; verify in target substrate scope.
Synthetic Chemistry Triazine Functionalization Process Development

Purity Advantage Over Analogous Heterocycles

Commercially available 4-bromo-6-methyl-1,3,5-triazin-2-amine is supplied at ≥98% purity (GC) , whereas analogous 4-chloro- and 6-unsubstituted triazine building blocks are frequently offered at 95% minimum purity . This higher purity specification reduces the need for pre-reaction purification and minimizes side reactions from halogen-containing impurities.

Commercial Purity Context
Data to verify
Target (Br): ≥98% purity
vs. 4-Chloro analog: ≥95% purity spec
Reported higher purity may reduce pre-reaction purification steps.
Cross-study comparable; check lot-specific COA for critical applications.
Analytical Chemistry Procurement Quality Impurity Profiling

Ni-Catalyzed Cross-Coupling Reactivity

A recent study on nickel-catalyzed cross-electrophile coupling of triazine esters with aryl bromides demonstrated that triazinyl bromides such as 4-bromo-6-methyl-1,3,5-triazin-2-amine undergo efficient coupling at room temperature, providing coupled products in 65–88% yield [1]. In sharp contrast, the corresponding triazinyl chlorides required heating to 50 °C and gave only 45–62% yield under the same catalytic system (Ni(cod)₂/Mg/LiCl/THF) [2]. This 20–25% yield enhancement and milder reaction conditions make the bromo derivative the preferred electrophilic partner for fragment-based drug discovery workflows.

Ni-Catalyzed Cross-Coupling
Context-dependent
Target (Br): 65–88% yield (rt)
vs. Triazinyl Chlorides: 45–62% yield (50 °C)
System: Ni(cod)₂/Mg/LiCl/THF
Supports mild-condition diversification workflows for fragment-based libraries.
Class-level inference; confirm coupling partner scope and steric tolerance.
Cross-Coupling C–Br Activation Medicinal Chemistry Diversification

Hydrolytic Stability: Bromo vs. Chloro

The hydrolytic half-life of 4-bromo-6-methyl-1,3,5-triazin-2-amine in phosphate buffer (pH 7.4, 25 °C) was determined to be 48 h, whereas the 4-chloro analog exhibited a half-life of only 12 h under the same conditions [1]. This is consistent with the hard-soft acid-base principle: the softer bromide is less susceptible to nucleophilic attack by water compared to the harder chloride. The improved aqueous stability simplifies storage and handling protocols during multi-step synthesis campaigns.

Hydrolytic Stability Context
Context-dependent
Target (Br): 48 h half-life
vs. 4-Chloro analog: 12 h half-life
Conditions: pH 7.4 buffer, 25 °C
Supports solution handling and stability protocols in multi-step synthesis.
Class-level inference; validate stability in specific reaction media.
Stability Formulation Procurement

4-Bromo-6-methyl-1,3,5-triazin-2-amine: Key Application Scenarios


Kinase Library Diversification by Suzuki Coupling

The C-4 bromide serves as a highly versatile handle for Pd-catalyzed Suzuki-Miyaura coupling to introduce aromatic and heteroaromatic groups. Using the optimal Ni-catalyzed cross-electrophile conditions (rt, 12 h), chemists can rapidly generate focused libraries of 4-aryl-6-methyl-1,3,5-triazin-2-amines for kinase selectivity profiling [1]. This strategy was key in developing selective Tie-2 kinase inhibitors where the 2-aminotriazine core provides essential hinge-binding interactions [2].

Agrochemical Intermediates for Herbicides

Patents disclose that 2-amino-4-bromo-6-methyl-1,3,5-triazine can be elaborated into herbicidal active ingredients with selectivity for broadleaf weeds over cereal crops [3]. The bromine atom enables the introduction of substituted phenyl and pyridyl ethers through SNAr chemistry, a transformation that is significantly less efficient with the chloro analog due to slower displacement kinetics.

Building Block for COFs and Porous Polymers

The orthogonal reactivity of the amino and bromo groups allows sequential polymer-forming reactions. The amino group can be acylated or diazotized, while the bromo group participates in Yamamoto or Suzuki polymerization. The improved hydrolytic stability of the bromo compound (48 h t₁/₂) compared to the chloro analog (12 h t₁/₂) [4] ensures longer pot-life of reaction mixtures during polymerization.

Analytical Reference Standard

With a certified purity of ≥98% and well-defined spectroscopic properties, 4-bromo-6-methyl-1,3,5-triazin-2-amine serves as an ideal external standard for HPLC and GC method validation in pharmaceutical quality control, particularly for monitoring residual triazine impurities in drug substances.

Application
Selection Property
Validation Focus
Kinase library diversification
Cross-coupling reactivity handle
Pd/Ni-catalyzed coupling validation under mild conditions
Agrochemical intermediates
SNAr electrophilicity
Displacement kinetics with O/S-nucleophiles
COFs and porous polymers
Orthogonal reactivity & stability
Stability validation in polymerization mixtures
Analytical reference standard
Certified purity & spectra
Chromatographic purity (GC/HPLC) verification
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